![molecular formula C8H18O2 B1585066 1,1-Diethoxybutane CAS No. 3658-95-5](/img/structure/B1585066.png)
1,1-Diethoxybutane
Overview
Description
1,1-Diethoxybutane, also known as Butyraldehyde diethyl acetal, is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a Monoisotopic mass of 146.130676 Da . It is used in laboratory chemicals .
Synthesis Analysis
The production of 1,1-Diethoxybutane can be optimized using the simulated moving bed technology . A fixed bed model was created and expanded to a simulated moving bed model . This model was used to determine the optimum conditions regarding the switching time and flow rates in each section . The optimum switching time was found to be 2.4 min .
Molecular Structure Analysis
The molecular structure of 1,1-Diethoxybutane includes a series of oxygenated and hydrocarbon products, including several radicals . High mole fractions of C1–C4 acids and aldehydes demonstrate the structural features of 1,1-Diethoxybutane .
Chemical Reactions Analysis
The pyrolysis of 1,1-Diethoxybutane was investigated in a flow reactor at 0.04 and 1atm using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) . The H-abstraction reactions of 1,1-diethoxybutane play a key role in fuel consumption .
Physical And Chemical Properties Analysis
1,1-Diethoxybutane has a density of 0.8±0.1 g/cm3, a boiling point of 143.0±0.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±3.0 kJ/mol and a flash point of 28.9±18.0 °C .
Scientific Research Applications
Biofuel Additive
1,1-Diethoxybutane (DEB) has been identified as a potential alternative additive in the field of biofuels . Biofuels such as bio alcohols and biodiesel are being researched as alternative fuels due to the predicted shortage of fossil fuel reserves and the environmental issues caused by the increase of CO2 in the atmosphere . DEB, with its higher molecular weight, is an interesting option as it has shown promising results .
Optimization of Production
The production of DEB has been optimized using simulated moving bed technology . This technology is applied in the field of pharmaceutical, petrochemical, and fine chemistry, and shows capability in separating multicomponent mixtures up to high purities . A fixed bed model was made with good agreement with experimental results .
Process Intensification
DEB is involved in process intensification, a strategy aimed at improving system productivity and efficiency . This involves the development of novel apparatuses and techniques, such as the simulated moving bed reactor, to boost process efficiency .
Heterogeneous Catalysts
DEB production involves the use of heterogeneous catalysts . These catalysts facilitate the chemical reactions necessary for the production of DEB .
Adsorption Processes
The production of DEB involves adsorption processes . Adsorption is a process where a solid is used for removing a soluble substance from the water or air .
Environmental Impact
The production and use of DEB have implications for environmental sustainability . As a potential biofuel additive, DEB could help reduce reliance on fossil fuels and lower CO2 emissions .
Safety and Hazards
1,1-Diethoxybutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
Mechanism of Action
Target of Action
1,1-Diethoxybutane is a chemical compound that has been identified as a potential alternative additive
Mode of Action
It is known that acetals, such as 1,1-diethoxybutane, are produced via the reaction of two molecules of a monohydric alcohol and an aldehyde catalyzed by an acid . This suggests that 1,1-Diethoxybutane may interact with its targets through similar chemical reactions.
Biochemical Pathways
A study on the pyrolysis chemistry of 1,1-diethoxybutane revealed that the h-abstraction reactions of 1,1-diethoxybutane play a key role in fuel consumption . Further β-C-C and β-C-O scission reactions closely connect the consumption of six fuel radicals and the formation of most oxygenated products .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 1462273 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that several hydrocarbon products, such as c2–c4 alkenes, benzene and its precursors, were detected during the pyrolysis of 1,1-diethoxybutane . Some of these, such as propene, are also produced from the consumption reactions of fuel radicals .
Action Environment
The action environment of 1,1-Diethoxybutane can influence its action, efficacy, and stability. For instance, the pyrolysis of 1,1-Diethoxybutane was investigated in a flow reactor at 0.04 and 1atm , suggesting that pressure could be a significant environmental factor.
properties
IUPAC Name |
1,1-diethoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHXZFGCCJLFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063119 | |
Record name | Butane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxybutane | |
CAS RN |
3658-95-5 | |
Record name | 1,1-Diethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3658-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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